molecular formula C10H14N2O2 B7586760 N-(1-methyl-6-oxopyridin-3-yl)butanamide

N-(1-methyl-6-oxopyridin-3-yl)butanamide

Cat. No.: B7586760
M. Wt: 194.23 g/mol
InChI Key: PXYGHJZHBWDSHS-UHFFFAOYSA-N
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Description

N-(1-methyl-6-oxopyridin-3-yl)butanamide is a synthetic organic compound characterized by a pyridinone core (6-oxopyridin-3-yl) substituted with a methyl group at position 1 and a butanamide chain at position 2. The pyridinone ring system is known for its electron-deficient aromaticity, which facilitates hydrogen bonding and π-π interactions, making it a common pharmacophore in medicinal chemistry. The butanamide moiety enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

N-(1-methyl-6-oxopyridin-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-4-9(13)11-8-5-6-10(14)12(2)7-8/h5-7H,3-4H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYGHJZHBWDSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-methyl-6-oxopyridin-3-yl)butanamide with three classes of butanamide derivatives: tubulin inhibitors, stereoisomeric analogs, and CTPS1 inhibitors. Structural variations critically influence target specificity and activity.

Tubulin Inhibitors (Butanamide Derivatives with Ethynyl-Quinolyl Substituents)

lists butanamide-based tubulin inhibitors (e.g., D.1.8–D.1.15), which feature ethynyl-quinolyloxy substituents and variable alkyl/fluoroalkyl groups. Key differences include:

  • Core Structure: The target compound uses a pyridinone ring, whereas D.1.8–D.1.15 incorporate quinoline or pyrimidine cores. The pyridinone’s electron-deficient nature may alter binding interactions compared to quinolyl systems.
  • Substituents: D.1.8–D.1.15 include sulfur (e.g., methylsulfanyl in D.1.9) or methoxy groups, which enhance lipophilicity and tubulin-binding affinity.

Table 1: Structural Comparison with Tubulin-Targeting Butanamides

Compound Core Structure Key Substituents Target
This compound Pyridinone Methyl, butanamide Not specified
D.1.8 (Ethyl derivative) Quinoline Ethynyl, ethyl, butanamide Tubulin
D.1.10 (Fluoroethyl) Quinoline Ethynyl, 2-fluoroethyl, butanamide Tubulin
Stereoisomeric Butanamide Derivatives (Pharmacopeial Forum)

describes stereoisomers (compounds m, n, o) with complex stereochemistry and bulky substituents (e.g., diphenylhexane, dimethylphenoxy). These compounds highlight:

  • Functional Groups: Hydroxyl and dimethylphenoxy groups in compounds m–o improve hydrogen bonding but increase molecular weight (~600 Da vs. ~220 Da for the target compound), likely affecting membrane permeability .

Table 2: Comparison with Stereoisomeric Butanamides

Compound Molecular Weight Stereochemistry Functional Groups
This compound ~220 Da None Pyridinone, butanamide
Compound m (Pharmacopeial) ~600 Da 2S,4S,5S Hydroxy, diphenyl, dimethylphenoxy
CTPS1 Inhibitors (Chloropyridinyl-Sulfonamido Derivatives)

discloses N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives. These compounds target CTPS1 (cytidine triphosphate synthase 1), a key enzyme in nucleotide synthesis. Key contrasts include:

  • Substituents: The CTPS1 inhibitors feature chloropyridinyl and sulfonamido groups, which are absent in the target compound.
  • Biological Target: The pyridinone core in the target compound may favor interactions with enzymes like kinases or dehydrogenases rather than CTPS1 .

Table 3: Comparison with CTPS1-Targeting Butanamides

Compound Key Substituents Target
This compound Pyridinone, methyl Not specified
CTPS1 Inhibitor () Chloropyridinyl, sulfonamido CTPS1

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